molecular formula C20H22N4O3 B2878396 7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921507-25-7

7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2878396
CAS No.: 921507-25-7
M. Wt: 366.421
InChI Key: DDUMADGJYDMULI-UHFFFAOYSA-N
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Description

7-(2,6-Dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3-one core. Key structural elements include:

  • A 2,6-dimethylmorpholine-4-carbonyl group at position 7, which introduces a rigid, polar moiety that may enhance solubility and target binding.
  • A 5-methyl substituent, contributing to steric stabilization and metabolic resistance.
  • A 2-phenyl group, likely influencing aromatic stacking interactions in biological targets.

Properties

IUPAC Name

7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-9-23(10-14(2)27-13)19(25)16-11-22(3)12-17-18(16)21-24(20(17)26)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUMADGJYDMULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one , with the CAS number 921507-25-7 , is a novel pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 366.4 g/mol
  • Structure : The compound features a unique pyrazolo[4,3-c]pyridine core substituted with a dimethylmorpholine group and a phenyl moiety.

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral activity. It has been evaluated for its effectiveness against various viral infections, particularly focusing on its mechanism as an inhibitor of specific kinases involved in viral replication.

  • Inhibition of AAK1 and GAK :
    • The compound has been shown to selectively inhibit the adaptor protein complex 1 (AP1) kinase AAK1 and the cyclin G-associated kinase (GAK), which are crucial for the entry of viruses into host cells. In vitro studies demonstrated that the compound effectively reduced the phosphorylation levels of AP2M1, indicating its role in modulating viral entry pathways .

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for potential anticancer effects. Preliminary research suggests that it may induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest at the G1 phase in certain cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death in malignant cells.

Study 1: Antiviral Efficacy

A recent study assessed the efficacy of the compound against Dengue virus (DENV). The results demonstrated an EC50 value of approximately 5.83 µM, indicating potent antiviral activity. The compound's selectivity index was also favorable, suggesting minimal cytotoxicity at therapeutic concentrations .

Study 2: Anticancer Potential

In a separate investigation focusing on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability. IC50 values were determined to be around 10 µM, showcasing its potential as a chemotherapeutic agent .

Summary of Biological Activities

Activity TypeMechanism of ActionEC50/IC50 Values
AntiviralInhibition of AAK1 and GAK; modulation of AP2M1EC50 = 5.83 µM
AnticancerInduction of apoptosis; cell cycle arrestIC50 = 10 µM

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related pyrazolo-pyridine and pyrazolo-pyrimidine derivatives (Table 1).

Table 1: Comparison of Structural Features and Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets References
7-(2,6-Dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3-one 2,6-Dimethylmorpholine-4-carbonyl (position 7), 5-methyl, 2-phenyl Not provided Kinases, PDEs N/A
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropylquinoline-3-carboxylic acid (8h) Pyrazolo[4,3-c]pyridine fused with quinoline Cyclopropyl, carboxylic acid, fluoro, methoxy, amino groups 443.18 Antimicrobial agents (quinolone class)
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one Ethoxy, sulfonylpiperazine, deuterated methyl (methyl-d3) Not provided PDE inhibitors (e.g., PDE5)
Key Observations:

Core Heterocycle Differences: The target compound and 8h share a pyrazolo[4,3-c]pyridine core, but 8h is fused with a quinoline system, which is associated with DNA gyrase inhibition in antibiotics . The pyrazolo[4,3-d]pyrimidine core in the AOAC compound () is structurally closer to PDE inhibitors like sildenafil analogs .

Substituent Analysis: The 2,6-dimethylmorpholine-4-carbonyl group in the target compound contrasts with 8h’s carboxylic acid and fluoro groups, suggesting divergent solubility and target engagement (e.g., ionizable vs. non-ionizable groups) . The sulfonylpiperazine and deuterated methyl in the AOAC compound highlight strategies for metabolic stability and enzyme selectivity, whereas the target compound’s morpholine group may optimize pharmacokinetics .

Functional Implications: The 2-phenyl group in the target compound could enhance hydrophobic interactions in binding pockets, similar to aromatic substituents in kinase inhibitors. 8h’s fluoro and methoxy groups are typical in quinolones for bacterial target penetration, indicating divergent applications compared to the target compound .

Research Findings and Pharmacological Insights

While direct activity data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Kinase Inhibition : Pyrazolo-pyridine derivatives often target kinases (e.g., JAK, PI3K). The morpholine group may facilitate ATP-binding pocket interactions .
  • PDE Modulation : The AOAC compound’s pyrazolo-pyrimidine core suggests PDE5 inhibition, but the target compound’s lack of a sulfonyl group may shift selectivity toward other PDE isoforms .
  • Physicochemical Properties: The morpholine carbonyl in the target compound likely improves aqueous solubility compared to 8h’s lipophilic cyclopropyl and quinoline groups.

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